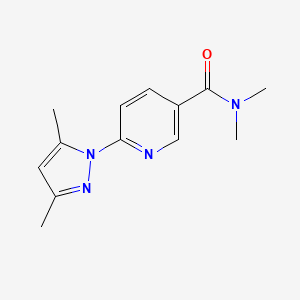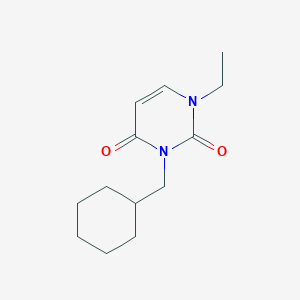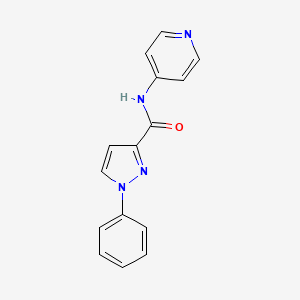
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1980s and has since been extensively studied for its anti-cancer properties.
Applications De Recherche Scientifique
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and colon cancer. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the production of interferons and other immune system molecules, as well as cytokines and chemokines. It also leads to the activation of immune cells, such as T cells and natural killer cells, and the recruitment of other immune cells to the site of the tumor. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that tumors need to grow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has some limitations in lab experiments. It can be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. It also has a short half-life in the body, meaning it needs to be administered frequently or in high doses to maintain its effectiveness.
Orientations Futures
There are several future directions for 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide research. One area of focus is on improving its effectiveness in cancer treatment. This could involve developing new formulations or combination therapies that enhance its anti-cancer properties. Another area of focus is on understanding its potential applications in other diseases, such as viral infections or autoimmune disorders. Finally, there is a need for more research on the safety and toxicity of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, particularly in humans, to determine its potential as a clinical therapy.
Méthodes De Synthèse
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 2,6-dimethylpyridine-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with dimethylamine to form the amide. The amide is then reduced to the corresponding amine, which is finally acylated with 2,6-dimethylphenylacetyl chloride to yield 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-12(2)15(11)18-16(20)13-8-9-14(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAXQKOIWJBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

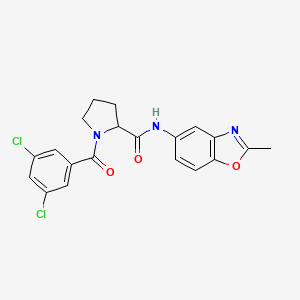
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
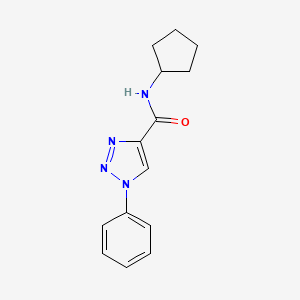
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
